Superior Peroxy Radical Trapping Capacity of Ortho-Benzylphenols vs. BHT
The ortho-benzyl substituent in 2-Benzylphenol enables a unique hydrogen-transfer mechanism that regenerates the parent phenol, leading to a radical-trapping stoichiometry that far exceeds that of the industry standard, butylated hydroxytoluene (BHT). While conventional hindered phenols like BHT are limited to trapping a maximum of 2 peroxy radicals per molecule, o-benzyl-substituted phenols, including the core structure of 2-Benzylphenol, have been experimentally shown to trap 3–4 peroxy radicals [1]. Additionally, the radical-trapping rate constants (k_inh) for these o-benzylphenols are ≥1.5 times higher than that of BHT under comparable conditions [1].
| Evidence Dimension | Peroxy Radical Trapping Stoichiometry (n) |
|---|---|
| Target Compound Data | 3–4 peroxy radicals per molecule |
| Comparator Or Baseline | BHT (Butylated Hydroxytoluene): ≤2 peroxy radicals per molecule |
| Quantified Difference | 1.5x to 2x higher trapping capacity |
| Conditions | Model study of o-benzyl-substituted phenolic antioxidants; comparison of radical-trapping activity in solution. |
Why This Matters
For polymer and lubricant formulators, a higher n-value directly correlates with extended oxidative induction time (OIT) and a longer service life for the stabilized material, allowing for potentially lower loading levels compared to BHT.
- [1] Ohkatsu, Y.; Ishikawa, S.; Tobita, E. Phenolic antioxidants: effect of o-benzyl substituents. Polym. Degrad. Stab. 2000, 70 (3), 313-319. View Source
